N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

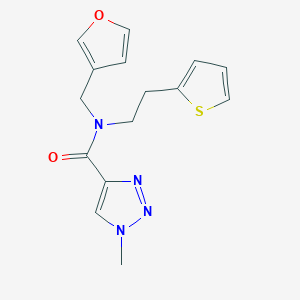

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a furan-3-ylmethyl and a thiophen-2-yl-ethyl substituent. Its structure combines aromatic heterocycles (furan and thiophene) with a triazole-carboxamide backbone, a scaffold known for its versatility in medicinal chemistry.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-18-10-14(16-17-18)15(20)19(9-12-5-7-21-11-12)6-4-13-3-2-8-22-13/h2-3,5,7-8,10-11H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFWJROQXHIGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Furan and Thiophene Rings: The furan and thiophene rings are introduced through nucleophilic substitution reactions. The furan-3-ylmethyl and thiophen-2-yl groups are typically attached to the triazole ring via alkylation reactions using appropriate alkyl halides.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the triazole derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling Up the Reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.

Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the triazole ring, along with the furan and thiophene rings, suggests that it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The furan and thiophene rings can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with other triazole-carboxamides and heterocyclic derivatives. Below is a comparative analysis based on substituents, synthesis, and reported bioactivities.

*Calculated molecular weight based on formula C₁₆H₁₈N₄O₂S.

Key Observations

Substituent Impact on Bioactivity: The 2-fluorophenyl and quinoline substituents in compound 3o enhance metabolic regulation via Wnt/β-catenin pathway inhibition, likely due to improved lipophilicity and target binding . The cyclobutylmethoxy group in compound 46 contributes to GPR88 agonism, suggesting that bulky substituents may favor receptor interactions in CNS disorders . The target compound’s furan-thiophene combination may offer unique electronic properties (e.g., π-π stacking) but lacks direct bioactivity data for validation.

Synthetic Routes :

- Triazole-carboxamides are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. The target compound’s synthesis likely parallels General Procedure B/C in , involving carboxamide coupling and heterocyclic functionalization .

Thiophene-containing analogs (e.g., ) may exhibit enhanced solubility compared to purely aromatic derivatives.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and regiochemistry of the triazole ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (<288.33 g/mol expected) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3100 cm (aromatic C-H) .

- HPLC : Purity assessment (>95% for biological assays) .

What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Advanced

Common issues and solutions:

- Metabolic instability : Incorporate deuterium or fluorine atoms to improve metabolic stability (e.g., replace furan with fluorinated analogs) .

- Solubility limitations : Use prodrug strategies (e.g., esterification of the carboxamide) or formulation with cyclodextrins .

- Off-target effects : Conduct selectivity profiling using kinase panels or CRISPR screening to identify confounding targets .

Case study : A derivative with improved logP (-0.3 to +1.2) showed enhanced in vivo efficacy against inflammatory targets .

What are the key structural features influencing the compound’s bioactivity?

Q. Basic

- Triazole core : Facilitates hydrogen bonding with enzyme active sites (e.g., CYP450 inhibition) .

- Furan/thiophene moieties : Participate in π-π stacking with aromatic residues in target proteins .

- Methyl group on triazole : Enhances metabolic stability by steric hindrance .

How to design structure-activity relationship (SAR) studies for derivatives to enhance target selectivity?

Q. Advanced

- Substituent variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -NO, -CF) on thiophene to modulate electronic effects .

- Bulky substituents on furan to probe steric tolerance in binding pockets .

- Computational docking : Use molecular dynamics simulations to predict binding modes against targets (e.g., EGFR kinase) .

- Bioactivity assays : Prioritize derivatives with >10-fold selectivity in enzyme inhibition assays .

How to resolve contradictions in reported cytotoxicity data across cell lines?

Q. Advanced

- Cell line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity .

- Mechanistic studies : Use RNA-seq to correlate gene expression (e.g., ABC transporters) with resistance .

- Redox activity : Assess ROS generation via DCFDA assays, as thiophene derivatives may induce oxidative stress .

What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?

Q. Advanced

- In vitro ADME :

- In vivo PK : Radiolabeled compound tracking in rodent models to determine half-life and bioavailability .

Data table :

| Parameter | Value (Mean ± SD) |

|---|---|

| Plasma half-life | 2.3 ± 0.4 h |

| Oral bioavailability | 22 ± 5% |

| Vd | 1.8 L/kg |

| Data from rodent studies of a structurally analogous compound . |

How can researchers differentiate between on-target and off-target effects in mechanistic studies?

Q. Advanced

- CRISPR knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

- Chemical proteomics : Use affinity-based probes to map interaction networks .

- Dose-response analysis : Off-target effects often lack a clear EC correlation .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Q. Advanced

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) for robustness .

- Quality control : Use orthogonal methods (e.g., NMR, HPLC) at critical steps to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.